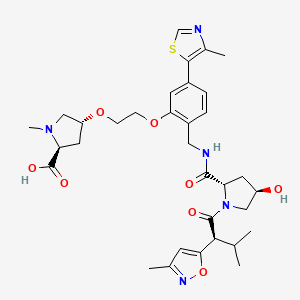
E3 Ligase Ligand-linker Conjugate 57
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 Ligase Ligand-linker Conjugate 57: is a compound used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins by harnessing the ubiquitin-proteasome system. The compound consists of a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of E3 Ligase Ligand-linker Conjugate 57 involves the conjugation of a ligand specific to an E3 ubiquitin ligase with a linker molecule. The synthetic route typically includes:
Ligand Synthesis: The ligand is synthesized through a series of organic reactions, often involving amide bond formation, esterification, and other functional group transformations.
Linker Attachment: The linker is attached to the ligand using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Purification: The final conjugate is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and purification systems to handle large quantities of reagents and products .
化学反应分析
Types of Reactions: : E3 Ligase Ligand-linker Conjugate 57 undergoes various chemical reactions, including:
Substitution Reactions: The linker attachment often involves nucleophilic substitution reactions.
Amide Bond Formation: This is a key step in the synthesis of the ligand and its conjugation with the linker.
Esterification: Used in the synthesis of the ligand
Common Reagents and Conditions
Coupling Reagents: DCC, DIC
Bases: DIPEA
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen) and at controlled temperatures
Major Products: : The major product of these reactions is the this compound itself, which is then used in the synthesis of PROTACs .
科学研究应用
E3 Ligase Ligand-linker Conjugate 57 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a building block in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Facilitates the targeted degradation of specific proteins, allowing researchers to study the effects of protein depletion on cellular processes.
Medicine: PROTACs synthesized using this compound have potential therapeutic applications, particularly in cancer treatment, by targeting and degrading oncogenic proteins.
作用机制
The mechanism of action of E3 Ligase Ligand-linker Conjugate 57 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the regulated degradation of proteins within the cell .
相似化合物的比较
E3 Ligase Ligand-linker Conjugate 57 can be compared with other similar compounds used in the synthesis of PROTACs, such as:
Cereblon Ligand-linker Conjugates: These compounds use cereblon as the E3 ligase and have been widely used in PROTAC development.
von Hippel-Lindau (VHL) Ligand-linker Conjugates: VHL is another commonly used E3 ligase in PROTAC synthesis.
MDM2 Ligand-linker Conjugates: These compounds target the MDM2 E3 ligase
Uniqueness: : this compound is unique in its specific ligand and linker chemistry, which provides distinct advantages in terms of binding affinity, stability, and specificity for the target protein and E3 ligase .
属性
分子式 |
C33H43N5O8S |
|---|---|
分子量 |
669.8 g/mol |
IUPAC 名称 |
(2S,4R)-4-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]-1-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C33H43N5O8S/c1-18(2)29(28-10-19(3)36-46-28)32(41)38-15-23(39)12-25(38)31(40)34-14-22-7-6-21(30-20(4)35-17-47-30)11-27(22)45-9-8-44-24-13-26(33(42)43)37(5)16-24/h6-7,10-11,17-18,23-26,29,39H,8-9,12-16H2,1-5H3,(H,34,40)(H,42,43)/t23-,24-,25+,26+,29+/m1/s1 |
InChI 键 |
VZUHFPQSYRNSMN-ZRJUGLEFSA-N |
手性 SMILES |
CC1=NOC(=C1)[C@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=C(C=C(C=C3)C4=C(N=CS4)C)OCCO[C@@H]5C[C@H](N(C5)C)C(=O)O)O |
规范 SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NCC3=C(C=C(C=C3)C4=C(N=CS4)C)OCCOC5CC(N(C5)C)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


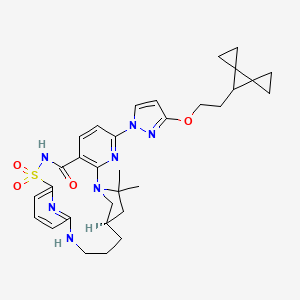
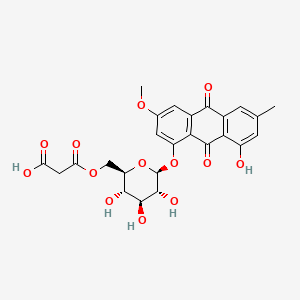
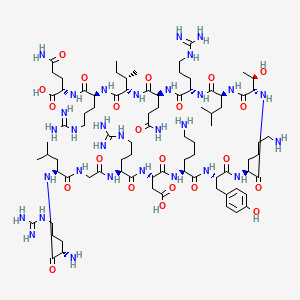

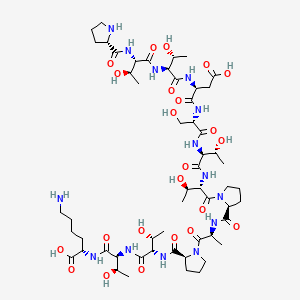

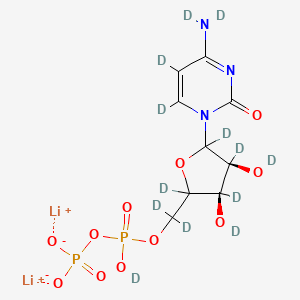
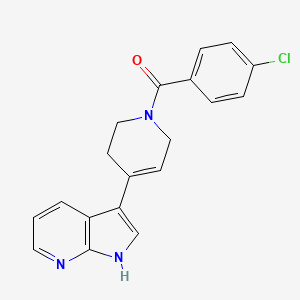


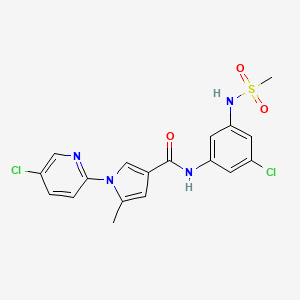
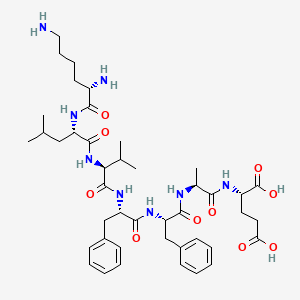
![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)

